![molecular formula C7H10ClNOS B2877280 2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride CAS No. 82634-63-7](/img/structure/B2877280.png)
2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride
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Overview
Description
The compound “methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is similar in structure . It has a molecular weight of 197.26 . Another related compound is “methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate” with a molecular weight of 182.24 .
Molecular Structure Analysis
The InChI code for “methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is 1S/C9H11NO2S/c1-12-9(11)7-5-3-2-4-6(5)13-8(7)10/h2-4,10H2,1H3 .Physical And Chemical Properties Analysis
The compound “methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a solid at room temperature .Scientific Research Applications
Medicinal Chemistry: Antitumor Activity
This compound is part of a class of thiazoles known for their pharmacophore properties, which are essential for drug design. Thiazoles have been identified to possess antitumor activities . The specific structure of the compound may interact with biological targets that play a role in cancer cell proliferation, making it a potential candidate for antitumor drug development.
Pharmaceutical Research: Analgesic and Anti-inflammatory Properties
Research has indicated that derivatives of thiazoles exhibit significant analgesic and anti-inflammatory activities . This suggests that “2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride” could be synthesized into drugs that alleviate pain and reduce inflammation, contributing to treatments for conditions like arthritis or muscular pain.
Agriculture: Antimicrobial and Antifungal Uses
The thiazole ring is a common feature in compounds with antimicrobial and antifungal properties . This compound could be used in agricultural research to develop new pesticides or fungicides that help protect crops from microbial and fungal infections, thereby improving crop yield and food security.
Industrial Applications: Chemical Synthesis
In industrial chemical synthesis, this compound could serve as an intermediate or a catalyst due to its reactive thiazole ring. It could be used in the synthesis of more complex molecules for materials science or other industrial chemical processes .
Environmental Impact: Hazard Classification and Labelling
Understanding the environmental impact of chemicals is crucial. The compound’s hazard classification and labelling need to be thoroughly researched to ensure safe handling and disposal. This includes studying its potential effects on aquatic life, soil quality, and air purity .
Biotechnology: Enzyme Inhibition
Thiazoles are known to act as enzyme inhibitors, which can be utilized in biotechnological applications such as developing new biochemical assays or therapeutic agents. The compound could be studied for its potential to inhibit specific enzymes that are relevant in disease pathways or industrial biotechnology processes .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antitumor, antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, and anticoagulant activities .
properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS.ClH/c1-8-7(9)5-3-2-4-6(5)10-8;/h2-4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPELFARHERJLOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(S1)CCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13035395 | |
CAS RN |
82634-63-7 |
Source
|
Record name | 2-methyl-2H,3H,4H,5H,6H-cyclopenta[d][1,2]thiazol-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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